3-Biphenylacetic acid

Overview

Description

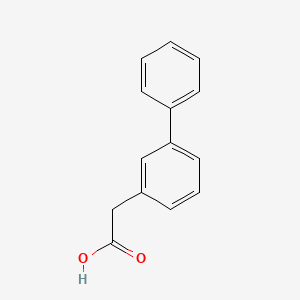

3-Biphenylacetic acid, a compound of significant interest in organic chemistry, serves as a pivotal structure for the synthesis of various derivatives with broad applications in materials science, pharmaceuticals, and chemical engineering. Its unique biphenyl backbone offers a versatile platform for modifications and functionalizations, leading to the creation of novel compounds with desired physical, chemical, and biological properties.

Synthesis Analysis

The synthesis of derivatives related to this compound often involves multi-step organic reactions, utilizing a variety of techniques to introduce functional groups at specific positions on the biphenyl structure. For instance, Sienkiewicz-Gromiuk et al. (2014) discussed the successful synthesis of a novel 4,4′-disubstituted biphenyl derivative, showcasing the strategic incorporation of acetic acid side arms to the biphenyl system (Sienkiewicz-Gromiuk et al., 2014).

Molecular Structure Analysis

The molecular structure of this compound derivatives is characterized by X-ray diffraction, showcasing distinct intermolecular interactions and hydrogen bonding patterns. Tchibouanga and Jacobs (2020) investigated multicomponent crystals of a chlorinated derivative, revealing interesting hydrogen bonding motifs and weaker interactions, such as π-π stacking, crucial for understanding the compound's solid-state behavior (Tchibouanga & Jacobs, 2020).

Chemical Reactions and Properties

This compound and its derivatives undergo a variety of chemical reactions, including electropolymerization, to form polymeric films. Ferreira et al. (2012) explored the electropolymerization of a hydroxy derivative, providing insights into the mechanism and potential applications in biosensors (Ferreira et al., 2012).

Physical Properties Analysis

The physical properties of this compound derivatives, including thermal stability and phase behavior, are crucial for their application in various domains. The thermal characteristics and phase purity of these compounds have been thoroughly analyzed using techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), providing valuable data for their practical use.

Chemical Properties Analysis

Understanding the chemical properties, including acidity, reactivity towards different reagents, and the ability to form complexes or co-crystals with other molecules, is fundamental. Studies such as those by Tchibouanga and Jacobs (2020) and Sienkiewicz-Gromiuk et al. (2014) contribute significantly to the comprehensive understanding of these aspects, highlighting the importance of intermolecular interactions and reactivity patterns in defining the chemical behavior of this compound derivatives.

Scientific Research Applications

1. Allergic Rhinitis Treatment

Biphenylacetic acid has been identified as an inhibitor of the prostaglandin D2 receptor DP2, leading to the development of selective CRTH2 antagonists. These compounds show efficacy in treating allergic rhinitis, as demonstrated in a murine model following oral dosing (Scott et al., 2011).

2. Synthesis of Non-steroidal Anti-inflammatory Agents

4-Biphenylacetic acid is recognized for its effectiveness and tolerability as a non-steroidal anti-inflammatory agent. Various synthesis methods, particularly recent developments in the Suzuki reaction applications, have been discussed for the synthesis of 4-biphenylacetic acid (Xie Wen-n, 2014).

3. Electropolymerization in Biosensors

3-Hydroxyphenylacetic acid (3-HPA), used in the synthesis of polymeric films through electropolymerization, serves as a support for biomolecule immobilization in electrochemical biosensors. A quantum mechanical study helped elucidate the mechanism of 3-HPA electropolymerization (Ferreira et al., 2012).

4. Pharmacokinetics in Rheumatoid Arthritis

The pharmacokinetics of biphenylacetic acid were studied following its topical application in patients with rheumatoid arthritis, revealing its absorption dynamics and concentration in synovial fluid (Dawson et al., 2004).

5. Prodrug Development for Rheumatoid Arthritis

Mutual prodrugs of biphenylacetic acid, linked with non-essential amino acids, were developed as a gastro-protective alternative to fenbufen for treating rheumatoid arthritis. These prodrugs showed promising results in terms of analgesic, anti-inflammatory, and anti-arthritic activities (Dhaneshwar et al., 2013).

6. Vibrational Spectroscopy Study

A detailed study on 3-aminophenylacetic acid explored its molecular vibrations using Density Functional Theory (DFT) calculations. This research contributes to the understanding of the compound's vibrational characteristics (Akkaya et al., 2015).

7. Photocatalyzed Benzylation in Organic Chemistry

Arylacetic acids, including biphenylacetic acid derivatives, were utilized in a photocatalyzed benzylation process of electrophilic olefins. This process demonstrates the versatility of arylacetic acids in organic synthesis (Capaldo et al., 2016).

8. Free Radical Scavenging Potency

The compound 3-hydroxyphenylacetic acid (3-HPA) was computationally investigated for its ability to scavenge free radicals, indicating its potential role in protecting against diseases mediated by oxidative stress (Amic et al., 2015).

9. Synthesis of Ortho-Substituted Cinnamates and Biarylacetic Acids

Research on o-halobenzyl and p-halobenzyl sulfones explored their use as precursors for the synthesis of ortho-substituted cinnamates and biarylacetic acids, demonstrating the chemical versatility of these compounds (Costa et al., 2002).

Safety and Hazards

Mechanism of Action

Target of Action

3-Biphenylacetic acid, also known as biphenylacetic acid (BPAA), is a metabolite of fenbufen . It primarily targets platelets and has effects similar to other non-steroidal anti-inflammatory agents .

Mode of Action

BPAA interacts with its targets, the platelets, and induces changes in their biochemistry and function . It is more potent than fenbufen and requires in vivo metabolism of fenbufen to BPAA for activity . The arachidonate-thromboxane system appears to play a critical role in explaining a major part of the mechanism of action of these agents on platelets and other systems . Fenbufen, however, also inhibits collagen-induced platelet aggregation without requiring metabolic conversion to BPAA .

Biochemical Pathways

It is known that the arachidonate-thromboxane system plays a significant role in its mechanism of action . This system is involved in the production of thromboxanes, which are potent vasoconstrictors and play a key role in platelet aggregation .

Pharmacokinetics

Fenbufen, from which BPAA is metabolized, is readily absorbed after oral administration and is extensively metabolized to active metabolites, including BPAA . At 2 hours after ingestion, unchanged fenbufen is detected .

Result of Action

The primary result of BPAA’s action is its anti-inflammatory and analgesic effects . It has been shown to possess anti-inflammatory activity as evidenced by inhibition of carrageenan-induced foot oedema, ultraviolet-induced erythema, adjuvant-induced arthritis, and urate synovitis . BPAA is also active topically in suppressing ultraviolet-induced erythema and when injected into the site of urate-induced synovitis .

Action Environment

The action of BPAA can be influenced by the pH of the environment. Prodrugs synthesized using BPAA are stable in an acidic environment (pH 1.2) and readily hydrolyzed in a basic environment (pH 7.4) . The average half-life in an acidic environment ranges from 33.72 to 44.33 hours, and in a basic medium, it is between 15.29 and 18.32 hours .

properties

IUPAC Name |

2-(3-phenylphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2/c15-14(16)10-11-5-4-8-13(9-11)12-6-2-1-3-7-12/h1-9H,10H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLQLJPWPRYUYMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC(=C2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00178652 | |

| Record name | (1,1'-Biphenyl)-3-acetic acid (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00178652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

23948-77-8 | |

| Record name | [1,1′-Biphenyl]-3-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23948-77-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Biphenylacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023948778 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1,1'-Biphenyl)-3-acetic acid (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00178652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What happens to 3-Biphenylacetic acid after it is applied to the skin?

A1: The research paper [] investigates the "disposition" of this compound, which refers to how the compound is absorbed, distributed, metabolized, and excreted by the body after topical application. While the abstract doesn't provide specific details on these processes, it suggests that the study aimed to understand what happens to this compound once it's applied to the skin. This information is crucial for assessing the compound's potential as a topical treatment.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-[[2-(1,2-dihydroxyethyl)-4,5-dihydroxy-6-(7H-purin-6-ylamino)oxan-3-yl]amino]-2-oxoethyl]tetradeca-2,4-dienamide](/img/structure/B1216879.png)

![(11-Ethyl-3,8,9-trihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl) 2-acetamidobenzoate](/img/structure/B1216883.png)